molecular formula C13H17BrO2 B13644175 1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene

1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene

Cat. No.: B13644175
M. Wt: 285.18 g/mol
InChI Key: CXLKIEMJOQAHOI-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene is an organic compound that features a benzene ring substituted with a bromo-cyclobutoxyethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzene with 2-bromo-1-cyclobutoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the cyclobutoxy group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated or altered cyclobutoxy compounds.

Scientific Research Applications

1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bromocyclohexane: Similar in having a bromine atom attached to a cyclic structure but differs in the ring size and additional functional groups.

    2-Bromo-1-cyclopropylethanone: Shares the bromo-cycloalkyl structure but has different substituents and ring size.

Uniqueness

1-(2-Bromo-1-cyclobutoxyethyl)-2-methoxybenzene is unique due to its combination of a bromo-cyclobutoxyethyl group and a methoxy group on a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

1-(2-bromo-1-cyclobutyloxyethyl)-2-methoxybenzene

InChI

InChI=1S/C13H17BrO2/c1-15-12-8-3-2-7-11(12)13(9-14)16-10-5-4-6-10/h2-3,7-8,10,13H,4-6,9H2,1H3

InChI Key

CXLKIEMJOQAHOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CBr)OC2CCC2

Origin of Product

United States

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